6-(4-氨基哌啶-1-基)-4-羟基-1,3,5-三嗪-2(1h)-酮盐酸盐

描述

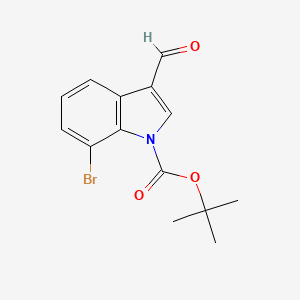

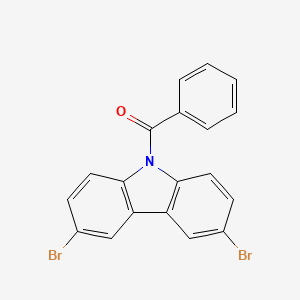

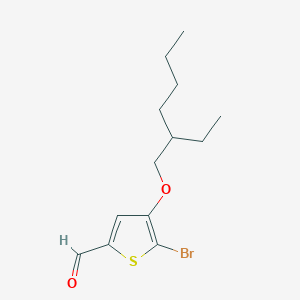

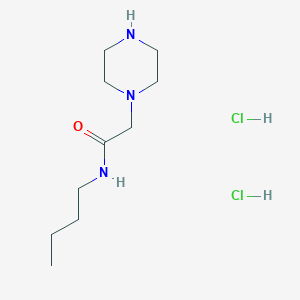

This compound contains several functional groups including an aminopiperidine, a triazine ring, and a hydroxyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry where similar structures are often found in bioactive compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an aminopiperidine with a suitable triazine derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of these rings and the various functional groups attached to them would have a significant impact on the compound’s chemical and physical properties.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the presence of the aminopiperidine and triazine in the molecule suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the basic nitrogen atoms in the aminopiperidine and triazine rings could impact its solubility, acidity/basicity, and reactivity.科学研究应用

抑制剂和酶活性

- 6-(4-氨基哌啶-1-基)-4-羟基-1,3,5-三嗪-2(1h)-酮盐酸盐衍生物已显示出作为 d-氨基酸氧化酶 (DAAO) 抑制剂的潜力。这些衍生物表现出有效的抑制活性,IC50 值为纳摩尔范围,表明它们在与 DAAO 活性相关的疾病中具有治疗应用潜力 (Hin et al., 2016)。

血清素受体配体

- 已经研究了该化合物的变体对人血清素 5-HT6 受体的亲和力。这些研究有助于了解三嗪部分和芳香族取代基之间的连接基团对受体亲和力的影响。此类研究对于开发新的神经系统疾病治疗方法至关重要 (Łażewska et al., 2019)。

认知障碍治疗的潜力

- 研究已确定 1,3,5-三嗪-哌嗪衍生物是 5-HT6 血清素受体的有效配体。这些衍生物在治疗认知障碍方面显示出前景,在体内观察到显着的促认知和抗焦虑样效应。这项研究为针对认知障碍的新药开发提供了一条途径 (Latacz et al., 2019)。

分子结构和活性

- 研究已经探索了相关三嗪化合物的合成和分子结构,包括它们与 SHP2 等蛋白质的相互作用。这些见解对于理解该化合物活性的分子基础以及开发针对特定蛋白质靶标的新药非常有价值 (Wu et al., 2021)。

新型抗菌剂的开发

- 已经合成三嗪衍生物并评估了它们的抗菌性能。这项研究对于开发新的抗生素和其他抗菌剂至关重要,这些抗菌剂在抗生素耐药性日益严重的背景下变得越来越重要 (Shelke, 2020)。

电极开发

- 该化合物已用于开发创新电极,如镱(III) PVC 膜电极,展示了其在电化学应用中的潜力。这表明它在各种科学和工业应用中的实用性 (Zamani et al., 2007)。

代谢研究

- 对肺侧耳菌等真菌的研究利用了三嗪衍生物来了解这些化合物的代谢途径和潜在的环境影响。此类研究对于评估新化合物的环境安全性至关重要 (Masaphy et al., 1993)。

抗肿瘤活性

- 已经对三嗪衍生物的合成和抗肿瘤评价进行了研究,包括分子建模和 QSAR 研究。这些化合物对各种癌细胞系表现出显着的细胞毒活性,表明它们作为抗肿瘤剂的潜力 (Tomorowicz et al., 2020)。

安全和危害

Without specific safety data for this compound, it’s difficult to provide detailed information on its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.

未来方向

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better activity or reduced side effects.

属性

IUPAC Name |

6-(4-aminopiperidin-1-yl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2.ClH/c9-5-1-3-13(4-2-5)6-10-7(14)12-8(15)11-6;/h5H,1-4,9H2,(H2,10,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPHQZFSFKKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=O)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)